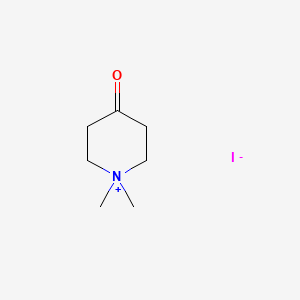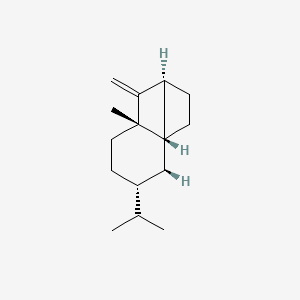
1,3-ジヨードアズレン
概要
説明
1,3-Diiodoazulene is an organic compound derived from azulene, a bicyclic aromatic hydrocarbon known for its deep blue color. Azulene itself has been used as a dye since the 16th century and was first synthesized by Lavoslav Ružička in 1937 . The structure of 1,3-Diiodoazulene includes two iodine atoms attached to the 1 and 3 positions of the azulene ring, which significantly alters its chemical properties and reactivity.
科学的研究の応用
1,3-Diiodoazulene has several scientific research applications due to its unique chemical properties:
Organic Synthesis: It serves as a precursor for the synthesis of various azulene derivatives, which are used in organic electronics and materials science.
Medicinal Chemistry: Azulene derivatives, including 1,3-Diiodoazulene, have shown potential in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is used in the preparation of electrically conductive polymers and other advanced materials.
作用機序
Target of Action
1,3-Diiodoazulene is a derivative of azulene, a unique aromatic hydrocarbon . It has been suggested that one of the key mechanisms involves the inhibition of the enzyme cyclooxygenase-2 (cox-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes .
Mode of Action
Azulene derivatives, including 1,3-diiodoazulene, are known to exert anti-inflammatory effects through complex interactions with biological pathways . These interactions likely involve the inhibition of COX-2, leading to a reduction in the production of prostaglandins .
Biochemical Pathways
Azulene and its derivatives, including 1,3-Diiodoazulene, are thought to affect the biochemical pathway involving COX-2 . By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation .
Result of Action
Based on the known effects of azulene and its derivatives, it is likely that 1,3-diiodoazulene may have anti-inflammatory effects due to its ability to inhibit cox-2 and reduce the production of prostaglandins .
Action Environment
It is known that azulene and its derivatives are sensitive to light, air, and heat . Therefore, these factors may potentially influence the action and stability of 1,3-Diiodoazulene.
生化学分析
Biochemical Properties
Azulene derivatives, including guaiazulene or chamazulene, have been found to possess interesting biological properties . In medicine, these compounds have been widely used for their anti-allergic, antibacterial, and anti-inflammatory properties .
Cellular Effects
Azulene and its derivatives have been found to affect mediators of inflammation . They inhibit lipid peroxidation by 100% at 1mM and considerably inhibit lipoxygenase activity .
Molecular Mechanism
It is known that azulene and its derivatives can affect the expression of certain proteins and enzymes
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diiodoazulene can be synthesized through the iodination of azulene. One common method involves the reaction of azulene with iodine monochloride (ICl) in the presence of a solvent such as chloroform. The reaction typically proceeds at room temperature and yields 1,3-Diiodoazulene as the primary product .
Industrial Production Methods
While specific industrial production methods for 1,3-Diiodoazulene are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine compounds.
化学反応の分析
Types of Reactions
1,3-Diiodoazulene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in 1,3-Diiodoazulene can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of 1,3-Diiodoazulene can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used to replace the iodine atoms under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1,3-diazidoazulene, while oxidation with potassium permanganate can produce 1,3-diiodoazulene-2,6-dione .
類似化合物との比較
1,3-Diiodoazulene can be compared with other similar compounds, such as:
1,3-Dibromoazulene: Similar in structure but with bromine atoms instead of iodine.
1,3-Diiodoazulene-2-carbonitrile:
The uniqueness of 1,3-Diiodoazulene lies in its specific substitution pattern and the presence of iodine atoms, which impart distinct reactivity and electronic characteristics compared to other azulene derivatives.
特性
IUPAC Name |
1,3-diiodoazulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-9-6-10(12)8-5-3-1-2-4-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELXYHZWBQWZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C(C=C2I)I)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462492 | |
| Record name | Azulene, 1,3-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36044-42-5 | |
| Record name | Azulene, 1,3-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diiodoazulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















